2-Methoxyethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
2-methoxyethyl (2E)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S2/c1-13-18(21(27)29-10-9-28-2)19(16-4-3-11-30-16)25-20(26)17(31-22(25)24-13)12-14-5-7-15(23)8-6-14/h3-8,11-12,19H,9-10H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRVLXQXXWVQAR-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N1)C4=CC=CS4)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=N1)C4=CC=CS4)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617698-66-5 | |
| Record name | 2-METHOXYETHYL (2E)-2-(4-FLUOROBENZYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-Methoxyethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
The molecular formula of the compound is with a molecular weight of approximately 486.94 g/mol . The compound features a thiazolo-pyrimidine structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClFN2O4S |
| Molecular Weight | 486.94 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 587.1 ± 60.0 °C |
| LogP | 5.31 |
Synthesis
The synthesis of this compound typically involves a multi-step reaction process that includes the condensation of various reactants under controlled conditions. For instance, a method reported in literature involves heating a mixture of substituted benzaldehydes and thiazole derivatives in the presence of catalysts to yield the desired product with good yields and purity .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolo-pyrimidines have shown moderate to good antibacterial activity against various strains, indicating that the presence of fluorine and thiophene moieties may enhance this activity .
Anticancer Activity
Studies have demonstrated that thiazolo-pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to our target compound have been evaluated for their antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with these compounds. Research has shown that certain thiazolo-pyrimidine derivatives can significantly reduce seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazolo-pyrimidine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that the presence of halogen substituents (such as fluorine) improved antibacterial efficacy .
- In Vitro Anticancer Studies : In vitro assays conducted on various cancer cell lines revealed that specific derivatives exhibited selective cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest .
- Anticonvulsant Testing : In a study focusing on anticonvulsant properties, several thiazolo-pyrimidine derivatives were tested using the maximal electroshock seizure (MES) model in mice. The results showed promising anticonvulsant effects compared to standard treatments .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial activity. The presence of fluorine in the structure enhances lipid solubility and bioavailability, which may contribute to improved efficacy against various bacterial strains .
Anticancer Activity
Studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines show promise as anticancer agents. The compound's ability to inhibit specific cancer cell lines has been attributed to its interference with cellular signaling pathways involved in proliferation and apoptosis. For instance, certain derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Inhibitors targeting specific kinases or phosphodiesterases are crucial in developing therapies for various diseases, including cancer and inflammation. Preliminary data suggest that the thiazolo[3,2-a]pyrimidine scaffold may effectively inhibit these enzymes, warranting further investigation into structure-activity relationships (SAR) to optimize efficacy and selectivity .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of several thiazolo[3,2-a]pyrimidine derivatives found that 2-Methoxyethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in the sub-G1 population indicative of apoptotic cells.
| Concentration (µM) | % Apoptosis |
|---|---|
| 10 | 15 |
| 25 | 30 |
| 50 | 60 |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at position 6 undergoes hydrolysis under acidic or alkaline conditions. For example:
-
Alkaline hydrolysis (e.g., NaOH/THF/water) converts the ester to a carboxylic acid, though decarboxylation may occur as a side reaction .
-
Acidic hydrolysis (e.g., HCl conc.) typically leads to decarboxylation, yielding unsubstituted derivatives .
Example Reaction Pathway:
| Conditions | Product(s) Formed | Yield (%) | Reference |
|---|---|---|---|
| NaOH 10% | 6-Carboxylic acid (minor) + decarboxylated product | 15–20 | |
| HCl conc., reflux | Decarboxylated product exclusively | 85–90 |
Alkylation and Acylation
The lactam nitrogen (position 3) and oxygen atoms in the methoxyethyl group are reactive sites:
-
N-Alkylation with methyl iodide (CH₃I) in DMF/K₂CO₃ introduces methyl groups, enhancing lipophilicity .
-
O-Alkylation is less common but occurs under reflux conditions with alkyl halides .
Key Observation:
-
Steric hindrance from the fluorobenzylidene group reduces reactivity at adjacent positions, favoring regioselective modifications .
Oxidation and Reduction
-
Thiophene ring oxidation with KMnO₄ in acetone/water forms sulfoxide or sulfone derivatives, depending on reaction time .
-
Fluorobenzylidene group remains inert under mild oxidative conditions but may undergo electrophilic substitution (e.g., nitration) under strong acids .
Representative Data:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄/H₂O/acetone | Thiophene sulfoxide | Bioactivity modulation |
| Electrophilic substitution | HNO₃/H₂SO₄ | Nitro-substituted derivative | SAR studies |
Biological Interactions
The compound exhibits interactions with biological targets due to its structural complexity:
-
Enzyme inhibition : Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding with the lactam carbonyl and fluorobenzylidene group .
-
Receptor modulation : The thiophene moiety interacts with hydrophobic pockets in kinase domains, as shown in molecular docking studies .
Mechanistic Insight:
Decarboxylation and Rearrangements
Decarboxylation of the 6-carboxylate group is a key degradation pathway:
-
Thermal decarboxylation occurs at >100°C, yielding a 6-unsubstituted thiazolo-pyrimidine .
-
Acid-catalyzed decarboxylation proceeds via a six-membered transition state, as confirmed by isotopic labeling .
Kinetic Data:
| Temperature (°C) | Half-life (h) | Decarboxylation Rate (s⁻¹) |
|---|---|---|
| 25 | 720 | 2.7 × 10⁻⁷ |
| 100 | 2.5 | 7.7 × 10⁻⁵ |
Synthetic Modifications
Derivatives are synthesized via:
-
Mitsunobu reaction : Introduces hydroxyl groups at position 7 using DIAD/PPh₃ .
-
Suzuki coupling : Modifies the thiophene ring with aryl boronic acids under Pd catalysis .
Case Study:
Replacing the 4-fluorobenzylidene group with a 2,4-dimethoxybenzylidene moiety increased COX-2 selectivity by 12-fold .
Stability and Degradation
The compound is sensitive to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
